molecular formula C24H21ClN2O3S B2832955 (3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-45-9

(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2832955
CAS RN: 892304-45-9
M. Wt: 452.95
InChI Key: KZYWZHDBFOEDJE-OEAKJJBVSA-N
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Description

(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H21ClN2O3S and its molecular weight is 452.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound exhibits potential in the field of chemical synthesis. One study discusses the treatment of 2-aminobenzyl amine with sulfamide leading to the formation of derivatives of benzothiadiazine dioxides, which are structurally related to the compound (Knollmüller, 1971).
  • Another research demonstrates the reactivity of similar compounds with alkyl halides to obtain mono- and dialkyl derivatives, highlighting its versatility in organic synthesis (Bates & Li, 2002).

Molecular and Structural Analysis

  • Studies involving the compound have contributed to understanding molecular structures and interactions. For example, the crystal structures of derivatives of this compound reveal insights into intramolecular hydrogen bonds and their impact on molecular stability (Mansilla-Koblavi et al., 1995).
  • Investigations into the reactivity and formation of various related heterocyclic systems, such as benzothiazines, provide valuable information on their potential applications in material sciences or pharmaceuticals (Croce & Rosa, 1996).

Potential in Material Sciences

  • Research indicates that derivatives of this compound could have applications in material science. For instance, the study on the formation and reactions of benzothiazines can inform the development of new materials with unique properties (Shindo et al., 1985).

Catalytic Properties

  • The compound and its derivatives show promise in catalysis. A study illustrates lanthanide-catalyzed cyclocarbonylation, where derivatives of this compound were effectively used in catalysis to form various heterocycles (Jing et al., 2014).

Biological Implications

  • While the specific compound's biological applications aren't directly mentioned, related compounds have been studied for their biological activities. For example, the mutagenic and alkylating activities of similar triazenes provide insights into potential biological implications (Malaveille et al., 1982).

properties

IUPAC Name

(3E)-3-[(5-chloro-2-methylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-16-6-5-7-18(12-16)15-27-22-9-4-3-8-20(22)24(28)23(31(27,29)30)14-26-21-13-19(25)11-10-17(21)2/h3-14,26H,15H2,1-2H3/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYWZHDBFOEDJE-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)Cl)C)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=CC(=C4)Cl)C)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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